molecular formula C17H15N7OS B4990840 2-(5-phenyltetrazol-2-yl)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide

2-(5-phenyltetrazol-2-yl)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide

Cat. No.: B4990840
M. Wt: 365.4 g/mol
InChI Key: WVQFURHCYZEBDP-UHFFFAOYSA-N
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Description

2-(5-phenyltetrazol-2-yl)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a thiophene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenyltetrazol-2-yl)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the amine group with an appropriate acylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenyltetrazol-2-yl)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(5-phenyltetrazol-2-yl)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-phenyltetrazol-2-yl)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyltetrazol-2-ylacetamide
  • 5-phenyltetrazol-2-ylacetyl chloride
  • 2-(thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(5-phenyltetrazol-2-yl)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(5-phenyltetrazol-2-yl)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7OS/c25-16(12-24-21-17(20-22-24)13-5-2-1-3-6-13)19-15-8-9-18-23(15)11-14-7-4-10-26-14/h1-10H,11-12H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQFURHCYZEBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=NN3CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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